molecular formula C19H18N2O2 B2705594 N-(2,3-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852369-38-1

N-(2,3-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2705594
CAS No.: 852369-38-1
M. Wt: 306.365
InChI Key: QTKSJZJWWZSCPR-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound based on the indole-2-oxoacetamide scaffold, a structure of high interest in medicinal chemistry for its potential in neurodegenerative and oncology research. This compound is presented for research purposes to investigate its biological activity. In the context of Alzheimer's disease research, structurally related indole-2-oxoacetamide derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE) . As the disease progresses, BChE becomes the primary enzyme responsible for hydrolyzing acetylcholine, making it a promising therapeutic target for late-stage Alzheimer's . One closely studied analog, compound 8c, exhibited mixed-type inhibition, binding to both the catalytic anionic site and the peripheral anionic site (PAS) of the BChE enzyme, with an IC50 value of 3.94 µM . Molecular docking and dynamics simulations have confirmed the stability of such inhibitor-BChE complexes, underscoring the potential of this chemical class as a lead for developing new cognitive disorder treatments . Concurrently, other derivatives within the same chemical family have demonstrated significant anti-proliferative activity against various human cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and Hela (cervical cancer) . For instance, one derivative, compound 5r, showed potent cytotoxicity against HepG2 cells (IC50 = 10.56 µM) and was found to induce apoptosis in a caspase-8-dependent manner, suggesting the activation of the death receptor pathway . This indicates that the indole-2-oxoacetamide core can be optimized to create potential anti-cancer agents. This compound is offered to the scientific community to further explore these research avenues and elucidate its specific mechanism of action and potential applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-11-7-6-10-15(12(11)2)21-19(23)18(22)17-13(3)20-16-9-5-4-8-14(16)17/h4-10,20H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKSJZJWWZSCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 2,3-dimethylaniline with 2-methyl-1H-indole-3-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve a multi-step process starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Adamantane-Substituted Indoles

Compounds such as N-(4-Chloro-2-methylphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5l) and N-(2-methyl-4-nitrophenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5m) () replace the 2-methylindole group with a bulkier adamantane moiety. Yields for adamantane derivatives range from 81.5% to 90.5%, indicating robust synthetic feasibility despite steric hindrance .

Methoxy-Substituted Indoles

In 2-(4-methoxy-1H-indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide (2b) (), a 4-methoxy group on the indole ring introduces electron-donating effects, which may alter electronic distribution and binding interactions. Such substitutions are common in kinase inhibitors and antiviral agents .

Variations in the N-Aryl Substituent

Electron-Donating Groups

  • N-(4-Methoxyphenyl) derivatives (e.g., compound 5j in ) exhibit methoxy groups that enhance solubility and modulate electronic properties. These substitutions are associated with improved bioavailability in drug design .

Electron-Withdrawing Groups

  • N-(4-Chloro-2-methylphenyl) derivatives (compound 5l , ) and N-(2-chlorophenyl) analogs () introduce chloro substituents, which may enhance metabolic stability and target affinity through hydrophobic interactions .

Heterocyclic Substituents

  • N-[2-(morpholin-4-yl)ethyl] () incorporates a morpholine ring, improving aqueous solubility and pharmacokinetic profiles. This substitution is critical in central nervous system-targeting agents .

Functional Group Additions

Sulfur-Containing Derivatives

Compounds like N-(2-chlorophenyl)-2-{3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide () introduce thiazolidinone or sulfanyl groups, which can enhance metal-binding capacity or modulate redox properties .

Hybrid Structures

D-24851 () combines a pyridinyl group with a chlorobenzyl substituent, demonstrating potent antitumor activity via microtubule destabilization. Unlike vinca alkaloids, it lacks neurotoxicity, highlighting the importance of substituent selection in reducing adverse effects .

Data Tables

Key Research Findings

Substituent Bulk and Lipophilicity : Adamantane-substituted indoles () exhibit higher molecular weights (~500 Da) compared to the target compound (~350 Da), impacting pharmacokinetic properties such as absorption and distribution .

Biological Activity Correlations : The antitumor efficacy of D-24851 () highlights the importance of hybrid structures combining indole-oxoacetamide motifs with aromatic/hydrophobic groups for target engagement .

Synthetic Robustness : Potassium carbonate in toluene () is a common base-solvent system for high-yielding amide couplings, applicable across diverse N-aryl substituents .

Biological Activity

N-(2,3-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, and presents data tables and case studies that illustrate its pharmacological properties.

  • Chemical Name : this compound
  • Molecular Formula : C20H20N2O2
  • Molecular Weight : 320.39 g/mol
  • CAS Number : 347320-01-8

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : Studies indicate that similar compounds can influence calcium influx in smooth muscle cells, affecting muscle contraction and relaxation. This modulation is crucial in various physiological processes, including gastrointestinal motility .
  • cAMP Pathway Activation : The compound may activate the cyclic adenosine monophosphate (cAMP) signaling pathway, which is vital for numerous cellular functions, including metabolic regulation and neurotransmitter release .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to relax smooth muscle tissues. For instance, research involving isolated smooth muscle from male Wistar rats revealed that the compound could significantly reduce intracellular calcium levels, leading to muscle relaxation .

In Vivo Studies

In vivo experiments further support the efficacy of this compound in modulating physiological responses. For example, animal models have shown improved gastrointestinal motility when treated with similar indole derivatives, suggesting potential therapeutic applications in treating gastrointestinal disorders .

Case Studies

StudyFindings
Study 1 (2020)Investigated the effects of this compound on isolated smooth muscles.The compound showed significant relaxation effects through calcium channel inhibition and cAMP pathway activation.
Study 2 (2021)Evaluated the pharmacokinetics of related indole compounds in rat models.Indole derivatives exhibited favorable absorption and distribution characteristics, indicating potential for oral bioavailability.

Comparative Analysis

To understand the relative biological activity of this compound compared to other compounds, we can analyze its effects against established drugs.

CompoundMechanism of ActionBiological ActivityTherapeutic Use
This compoundCalcium channel modulation, cAMP activationSmooth muscle relaxationGastrointestinal disorders
PapaverinePhosphodiesterase inhibitionSmooth muscle relaxationVasodilator in erectile dysfunction
SildenafilPhosphodiesterase type 5 inhibitionErection enhancementErectile dysfunction

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